molecular formula C12H13N3O3S B2400972 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-13-8

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2400972
CAS No.: 2034317-13-8
M. Wt: 279.31
InChI Key: BEFCFJLFNMTDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the thiophene-2-ylacetyl intermediate. This intermediate is then reacted with azetidine-3-amine under specific conditions to form the azetidin-3-yl derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can yield imidazolidine derivatives .

Scientific Research Applications

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4-dione moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfoxides share structural similarities with the thiophene ring in 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione.

    Azetidine Derivatives: Compounds such as azetidine-3-amine and azetidine-2-carboxylic acid are structurally related to the azetidine ring in the compound.

    Imidazolidine Derivatives: Compounds like imidazolidine-2,4-dione and its derivatives share the imidazolidine-2,4-dione moiety .

Uniqueness

The uniqueness of this compound lies in its combination of the thiophene, azetidine, and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-10(4-9-2-1-3-19-9)14-6-8(7-14)15-11(17)5-13-12(15)18/h1-3,8H,4-7H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFCFJLFNMTDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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